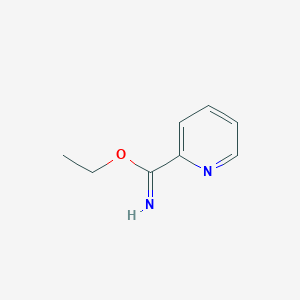

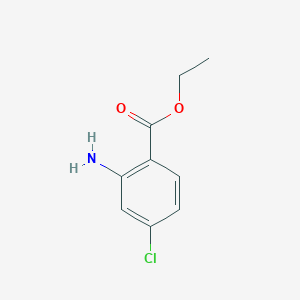

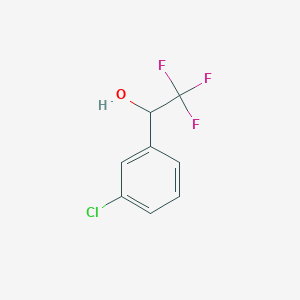

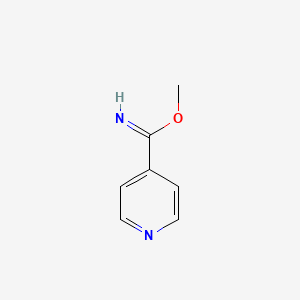

![molecular formula C21H31O3PSi B1601415 Diphenyl[3-(triethoxysilyl)propyl]phosphine CAS No. 52090-23-0](/img/structure/B1601415.png)

Diphenyl[3-(triethoxysilyl)propyl]phosphine

Vue d'ensemble

Description

Diphenyl[3-(triethoxysilyl)propyl]phosphine, also known as DPTEP, is a phosphine ligand used in the synthesis of organometallic complexes. It is a widely used and versatile ligand in organometallic chemistry due to its ability to form strong bonds with many transition metals. It has been used in a variety of applications, including catalysis, photochemistry, and the synthesis of pharmaceuticals and other materials.

Applications De Recherche Scientifique

Organometallic Synthesis and Catalysis

Diphenyl(trimethylstannyl)phosphine, a related compound, has been shown to add to alkynes and allenes under free radical conditions, demonstrating regiospecific and regioselective reactions, which are crucial for developing new organometallic compounds and catalysts (Mitchell & Belt, 1990).

Photoinduced Coupling Reactions

Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide, a phosphine derivative, has been used as a radical initiator in photoinduced cross-coupling reactions, leading to the synthesis of thio- or selenophosphinates. This application highlights the potential of phosphine compounds in facilitating novel synthetic pathways in organic chemistry (Sato et al., 2017).

Silver Nanocluster Synthesis

Research has explored the use of phosphines, including triphenylphosphine, in the synthesis of atomically precise, hydride-rich silver nanoclusters. These nanoclusters, co-protected by phosphines, have potential applications in nanotechnology and materials science due to their stable sizes and accessible metal sites (Bootharaju et al., 2016).

Electrolyte Additives in Batteries

Tris(pentafluorophenyl)phosphine, another phosphine variant, has been used as an electrolyte additive in high-voltage lithium-ion batteries, showcasing the versatility of phosphine compounds in enhancing the performance of energy storage devices (Xu et al., 2012).

Mécanisme D'action

Target of Action

Diphenyl[3-(triethoxysilyl)propyl]phosphine is primarily used as a ligand in the preparation of silica-immobilized metal catalysts . The compound’s primary targets are therefore the metal ions in these catalysts.

Mode of Action

As a ligand, Diphenyl[3-(triethoxysilyl)propyl]phosphine binds to metal ions, forming a complex. This interaction enhances the catalytic activity of the metal ions, leading to more efficient catalysis of chemical reactions .

Biochemical Pathways

The exact biochemical pathways affected by Diphenyl[3-(triethoxysilyl)propyl]phosphine depend on the specific reactions being catalyzed by the metal catalysts it is bound to. In general, the compound can influence a wide range of chemical reactions by enhancing the catalytic activity of these metal ions .

Result of Action

The primary result of Diphenyl[3-(triethoxysilyl)propyl]phosphine’s action is the enhancement of metal ion catalytic activity. This can lead to more efficient chemical reactions, potentially improving yields and reducing reaction times .

Action Environment

Diphenyl[3-(triethoxysilyl)propyl]phosphine is sensitive to air and moisture, reacting slowly with water . Therefore, it is typically used in controlled environments where these factors can be managed. The compound’s efficacy and stability can be influenced by environmental factors such as temperature, humidity, and the presence of other chemicals .

Propriétés

IUPAC Name |

diphenyl(3-triethoxysilylpropyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31O3PSi/c1-4-22-26(23-5-2,24-6-3)19-13-18-25(20-14-9-7-10-15-20)21-16-11-8-12-17-21/h7-12,14-17H,4-6,13,18-19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXUIUZCAALFHJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCP(C1=CC=CC=C1)C2=CC=CC=C2)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31O3PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90546063 | |

| Record name | Diphenyl[3-(triethoxysilyl)propyl]phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diphenyl[3-(triethoxysilyl)propyl]phosphine | |

CAS RN |

52090-23-0 | |

| Record name | Diphenyl[3-(triethoxysilyl)propyl]phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

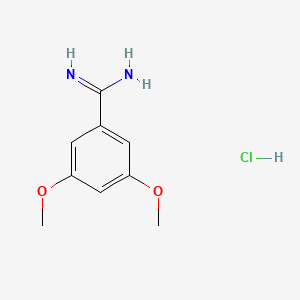

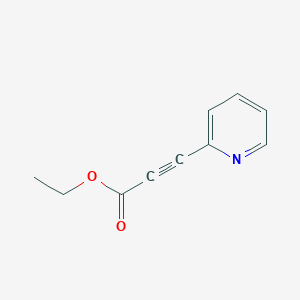

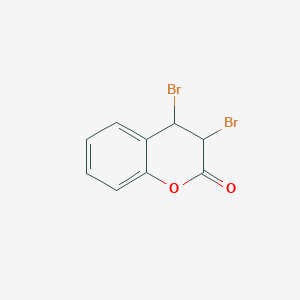

![(4Ar,6S,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1601339.png)